(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol
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Overview
Description
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol is a chiral compound that features a benzothiophene moiety linked to a butanol backbone. Compounds containing benzothiophene are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol typically involves the following steps:
Formation of the benzothiophene moiety: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives.
Attachment of the butanol backbone: This step involves the formation of a carbon-nitrogen bond between the benzothiophene and the butanol backbone, often through reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the butanol backbone can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone, while substitution could introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing benzothiophene are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol would depend on its specific biological target. Generally, compounds with benzothiophene moieties can interact with various enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s or receptor’s function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1-benzothiophen-2-ylmethylamino)butan-1-ol
- (2S)-2-(1-benzofuran-3-ylmethylamino)butan-1-ol
- (2S)-2-(1-indol-3-ylmethylamino)butan-1-ol
Uniqueness
The uniqueness of (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol lies in its specific substitution pattern on the benzothiophene ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-11(8-15)14-7-10-9-16-13-6-4-3-5-12(10)13/h3-6,9,11,14-15H,2,7-8H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUSJZFAICVOX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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